![molecular formula C15H17N3O3 B2591375 N-(2-((2-(3-methylisoxazol-5-yl)ethyl)amino)-2-oxoethyl)benzamide CAS No. 1421526-32-0](/img/structure/B2591375.png)
N-(2-((2-(3-methylisoxazol-5-yl)ethyl)amino)-2-oxoethyl)benzamide
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Description
Synthesis Analysis
The synthetic strategies for isoxazole derivatives are based on the most recent knowledge emerging from the latest research . The [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives is regioselective and leads to the formation of the 5-substituted amino-isoxazole or the 4-substituted methoxycarbonyl-isoxazole derivatives .Molecular Structure Analysis
Isoxazole constitutes an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .Chemical Reactions Analysis
Aminoisoxazole derivatives represent an important class of nitrogen-containing heterocycles, which find use as key intermediates in the synthesis of natural products and related compounds . The transformations of 3 (5)-aminoisoxazoles in linear and multicomponent reactions have been studied .Scientific Research Applications
Antimicrobial Activity
Isoxazole derivatives have been found to exhibit significant antimicrobial properties . A compound bearing a 4-Cl phenyl substitution at the 5-position of isoxazole was identified as a potent antibacterial and antifungal agent . This suggests that our compound of interest could potentially be developed into a new class of antimicrobial drugs, especially considering the rise of antibiotic-resistant strains.
Anticancer Activity
The isoxazole ring has been incorporated into several compounds with anticancer activities . The structural modification of isoxazole derivatives can lead to the development of novel anticancer agents. The ability to target specific cancer cell lines or pathways is a significant area of research for these compounds .
Anti-Inflammatory and Analgesic Effects
Isoxazole derivatives have shown promising results as anti-inflammatory and analgesic agents. These compounds can be designed to reduce inflammation and pain without the side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .
Antiviral Properties
Research has indicated that isoxazole derivatives can have antiviral properties , including activity against HIV and other viruses. The development of new antiviral drugs using isoxazole as a core structure is an important field of study, particularly in the face of emerging viral diseases .
Antidepressant and Anxiolytic Effects
Isoxazole derivatives have been explored for their potential use as antidepressants and anxiolytics . The modification of the isoxazole ring can lead to compounds that affect neurotransmitter systems in the brain, providing relief from depression and anxiety .
Anticonvulsant Activity
The isoxazole nucleus has been utilized in the synthesis of compounds with anticonvulsant activity . These compounds can help in the management of epilepsy and other seizure disorders, offering an alternative to current antiepileptic drugs .
Immunomodulatory Effects
Some isoxazole derivatives have been found to possess immunomodulatory effects , which can be beneficial in treating autoimmune diseases and in organ transplantation as immunosuppressants .
COVID-19 Research
Recent studies have involved molecular docking studies of isoxazole derivatives against the main protease of COVID-19, showing good theoretical affinity. This indicates a potential application in designing drugs to combat the SARS-CoV-2 virus .
properties
IUPAC Name |
N-[2-[2-(3-methyl-1,2-oxazol-5-yl)ethylamino]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11-9-13(21-18-11)7-8-16-14(19)10-17-15(20)12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVDHSOFSBCYDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)CNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((2-(3-methylisoxazol-5-yl)ethyl)amino)-2-oxoethyl)benzamide |
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